molecular formula C13H18N2O2 B12525641 N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide CAS No. 731797-81-2

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide

Katalognummer: B12525641
CAS-Nummer: 731797-81-2
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: YIFJZKNBHAMIEM-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is a compound of significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a valinamide backbone with a phenyl group and an oxoethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst, such as hydrochloric acid, to facilitate the reaction .

Industrial Production Methods

Industrial production of N2-(2-Oxoethyl)-N-phenyl-L-valinamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-(2-oxoethyl)-N-phenyl-L-valine, while reduction could produce N2-(2-hydroxyethyl)-N-phenyl-L-valinamide.

Wissenschaftliche Forschungsanwendungen

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide has been explored for various scientific research applications:

Wirkmechanismus

The mechanism by which N2-(2-Oxoethyl)-N-phenyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Oxoethyl)phthalimide: Similar in structure but with a phthalimide group instead of a valinamide backbone.

    N-(2-Hydroxyethyl)-N-phenyl-L-valinamide: A reduced form of the compound with a hydroxyl group instead of an oxo group.

    N-(2-Aminoethyl)-N-phenyl-L-valinamide: Contains an amino group in place of the oxo group.

Uniqueness

N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

731797-81-2

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

(2S)-3-methyl-2-(2-oxoethylamino)-N-phenylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-10(2)12(14-8-9-16)13(17)15-11-6-4-3-5-7-11/h3-7,9-10,12,14H,8H2,1-2H3,(H,15,17)/t12-/m0/s1

InChI-Schlüssel

YIFJZKNBHAMIEM-LBPRGKRZSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NCC=O

Kanonische SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.